Home > Products > Screening Compounds P115121 > Mofebutazone sodium
Mofebutazone sodium - 41468-34-2

Mofebutazone sodium

Catalog Number: EVT-276731
CAS Number: 41468-34-2
Molecular Formula: C13H16N2NaO2
Molecular Weight: 255.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mofebutazone sodium, also known as BRN-0213056, is A nonsteroidal antiinflammatory drug (NSAID) used to treat joint and muscular pain.
Overview

Mofebutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is chemically classified as a derivative of phenylbutazone, with a distinct structure that contributes to its pharmacological effects. Mofebutazone sodium is utilized in various therapeutic contexts, particularly in the management of pain and inflammation.

Source

The compound is synthesized through specific chemical reactions involving phenylhydrazine and butyl acetoacetate, leading to its formation as a sodium salt. This process is optimized for industrial production to ensure high purity and yield.

Classification

Mofebutazone sodium is classified under NSAIDs, which are widely used for their ability to reduce pain, fever, and inflammation. It is particularly noted for its lower toxicity compared to its analog, phenylbutazone.

Synthesis Analysis

Methods

The synthesis of mofebutazone sodium involves several key steps:

  1. Initial Reaction: Phenylhydrazine reacts with butyl acetoacetate to form an intermediate compound.
  2. Cyclization: This intermediate undergoes cyclization to yield mofebutazone sodium.
  3. Purification: The final product is purified through crystallization or other methods to obtain pharmaceutical-grade material.

Technical Details

The reaction conditions typically involve heating the reactants in a suitable solvent, often under controlled temperatures and pressures to optimize yield. In industrial settings, automated systems are employed to maintain consistency and quality control throughout the production process.

Molecular Structure Analysis

Structure

Mofebutazone sodium has the molecular formula C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{3} and a molecular weight of 300.35 g/mol. Its structure includes a hydrazone linkage, which is crucial for its biological activity.

Data

Spectroscopic techniques such as solid-state carbon-13 nuclear magnetic resonance spectroscopy and X-ray crystallography have been utilized to confirm the molecular structure of mofebutazone sodium. These methods provide insights into the chemical environment of the molecule and help validate its structural integrity.

Chemical Reactions Analysis

Reactions

Mofebutazone sodium can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate.
  • Reduction: It can be reduced with agents such as sodium borohydride.
  • Substitution: Substitution reactions can occur at the phenyl ring, allowing for the formation of various derivatives.

Technical Details

The conditions for these reactions vary based on the desired outcome but generally involve controlled temperatures and specific pH levels. The major products from these reactions include oxidized derivatives and substituted compounds that retain the core structure of mofebutazone sodium.

Mechanism of Action

Mofebutazone sodium exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX). This inhibition reduces the synthesis of prostaglandins from arachidonic acid, leading to decreased inflammation and pain perception. Additionally, research suggests that it may influence leukotriene production indirectly by freeing more arachidonic acid for conversion into leukotrienes .

Physical and Chemical Properties Analysis

Physical Properties

Mofebutazone sodium is characterized by its solid-state form, which can vary in appearance depending on purity and crystallization methods.

Chemical Properties

  • Solubility: It exhibits solubility in various organic solvents.
  • Stability: The compound is generally stable under standard storage conditions but should be protected from light and moisture.

Relevant data from pharmacokinetic studies indicate that mofebutazone sodium has a half-life of approximately 1.9 hours, which is significantly shorter than that of phenylbutazone .

Applications

Mofebutazone sodium finds applications primarily in medical settings as an analgesic and anti-inflammatory agent. It is particularly useful in treating conditions characterized by pain and inflammation, such as arthritis and other musculoskeletal disorders. Its unique profile allows it to be considered in scenarios where traditional NSAIDs may pose higher risks due to toxicity or side effects.

Chemical Identity and Structural Characterization of Mofebutazone Sodium

Molecular Formula and Stereochemical Configuration

Mofebutazone sodium (CAS 41468-34-2) is the monosodium salt of mofebutazone (C₁₃H₁₆N₂O₂), with the molecular formula C₁₃H₁₅N₂O₂Na and a molecular weight of 254.26 g/mol. The parent compound features a pyrazolidine-3,5-dione core substituted with an n-butyl chain at the 4-position and a phenyl group at the 1-position. The sodium salt formation occurs at the enolate oxygen (O1), generating a negatively charged species balanced by Na⁺ [3] [5].

Stereochemically, the asymmetric carbon at C4 could theoretically exhibit chirality. However, commercial mofebutazone sodium is supplied as a racemic mixture due to rapid keto-enol tautomerization, which facilitates epimerization at C4. This tautomerization eliminates defined stereocenters, rendering the compound achiral in practical applications. The enolate resonance structure delocalizes the negative charge between O1 and O2, confirmed by symmetric C=O bond lengths in crystallographic studies [4] [9].

Table 1: Molecular Identity of Mofebutazone Sodium

PropertyValue
Systematic NameSodium 4-butyl-1-phenyl-1,2-dihydro-3,5-dioxopyrazol-4-ide
Molecular FormulaC₁₃H₁₅N₂O₂Na
Molecular Weight254.26 g/mol
CAS Registry Number41468-34-2
ChEBI IDCHEBI:76252 (parent compound)
Tautomeric FormEnolate (stabilized by resonance)

Crystalline and Solution-State Structural Analysis

Crystalline State:X-ray diffraction reveals that mofebutazone sodium adopts a planar conformation in the solid state. The n-butyl side chain exhibits an all-trans extended conformation, contrasting sharply with phenylbutazone’s bent chain (hydrogen-bonded to C3=O). The phenyl ring lies coplanar with the pyrazolidinedione core (dihedral angle <10°), maximizing π-conjugation. This planarity facilitates dense crystal packing and higher melting points (>200°C) [2] [7].

Solution-State Behavior:Mofebutazone sodium displays unique aggregation phenomena dependent on solvent polarity:

  • Aqueous Solutions: Forms micelles with a critical micelle concentration (CMC) of 1.5 × 10⁻³ M, where dimers serve as basic aggregation units. Dynamic light scattering indicates micelles with a hydrodynamic radius of 12.85 ± 0.55 Å and molecular weight of 13,100 ± 500 Da (~50 monomers per micelle) [2] [7].
  • Nonpolar Solvents: Creates smaller inverse micelles (8–10 monomer units) due to limited solvation of Na⁺.
  • Polar Solvents (e.g., 1,2-Dimethoxyethane): Exists predominantly as monomers.

Table 2: Structural Attributes of Mofebutazone vs. Phenylbutazone

Structural FeatureMofebutazone SodiumPhenylbutazone
Butyl Chain ConformationExtended (all-trans)Bent at Cγ (H-bond to C=O)
Aryl Group OrientationCoplanar (dihedral <10°)Perpendicular (dihedral 90°)
Micellar Size in Water~50 monomers30–40 monomers
CMC in Water1.5 × 10⁻³ M>0.30 M

Sodium Salt Formation: Synthesis and Stability

Synthesis:Mofebutazone sodium is synthesized via direct deprotonation of mofebutazone (pKa ~4.5) using sodium hydroxide or sodium methoxide in anhydrous ethanol. The reaction exploits the acidity of the N2-H proton, which is enhanced by flanking carbonyl groups. Key process parameters include:

  • Stoichiometry: 1:1 molar ratio of base to mofebutazone.
  • Temperature: 0–5°C to minimize enolate oxidation.
  • Isolation: Lyophilization or antisolvent crystallization yields amorphous or microcrystalline solids [5] [10].

Stability Considerations:As a pharmaceutical salt, mofebutazone sodium faces two primary instability pathways:

  • Disproportionation: In humid environments, proton transfer can regenerate free mofebutazone and sodium hydroxide. This process is accelerated at pH < 6.0 (e.g., gastric conditions).
  • Hygroscopicity: The amorphous form absorbs moisture at >75% RH, initiating recrystallization or hydrolysis.

Stability optimization strategies include:

  • Lyoprotection: Co-processing with sucrose or trehalose during lyophilization.
  • pH Buffering: Incorporating sodium citrate (pH 6.5) in solid dispersions.
  • Amorphous Solid Dispersions: Embedding in hydroxypropyl methylcellulose phthalate (HPMCP) suppresses crystallization and maintains solubility [6] [8] [10].

Table 3: Stability-Influencing Factors for Mofebutazone Sodium

FactorEffect on StabilityMitigation Strategy
Relative Humidity >75%Hydration-induced disproportionationPackaging with desiccants
pH <6.0Reversion to free acidEnteric coating (e.g., Eudragit® L100)
Temperature >40°CEnolate decompositionStorage at 2–8°C
Mechanical StressAmorphous-to-crystalline transitionAvoidance of high-pressure compression

Salt Selection Rationale:The sodium salt was prioritized over alternatives (e.g., potassium, calcium) due to:

  • Solubility Enhancement: 430.51 mM in DMSO vs. 12.3 mM for free mofebutazone.
  • Toxicological Acceptability: Sodium counterions exhibit lower nephrotoxicity risk than heavy metals.
  • Synthesis Scalability: High yield (>92%) under mild conditions [3] [10].

Properties

CAS Number

41468-34-2

Product Name

Mofebutazone sodium

IUPAC Name

sodium;4-butyl-1-phenylpyrazolidin-4-ide-3,5-dione

Molecular Formula

C13H16N2NaO2

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);

InChI Key

XNLMJJFTAZARDT-UHFFFAOYSA-N

SMILES

CCCC[C-]1C(=O)NN(C1=O)C2=CC=CC=C2.[Na+]

Solubility

Soluble in DMSO

Synonyms

Mofebutazone sodium; BRN 0213056; BRN-0213056; BRN0213056;

Canonical SMILES

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.